molecular formula C20H16Cl2N4O2S2 B2802901 3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 361166-13-4

3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2802901
CAS RN: 361166-13-4
M. Wt: 479.39
InChI Key: UHDVOEKRJCLJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16Cl2N4O2S2 and its molecular weight is 479.39. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on similar compounds has shown advancements in the synthesis of thiadiazole derivatives and their bioactivity evaluation. For instance, the synthesis and biological evaluation of N, N′-Bis-(1,2,4-Triazin-4-Yl)Dicarboxylic Acid Amides and related fused rings with 1,2,4-Triazine, demonstrating potential pharmacological properties (El‐Badawi et al., 2002).

Structural Analysis and Antimicrobial Properties

  • A study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed their antimicrobial properties and structural analysis, indicating the relevance of the thiadiazole core in pharmacology (Gür et al., 2020).

Complex Synthesis and Characterization

  • Research has been conducted on the synthesis of thiadiazolobenzamide, its Ni and Pd complexes, and their characterization, which is significant for understanding the structural and chemical properties of such compounds (Adhami et al., 2012).

Psychotropic and Anti-inflammatory Activity

  • The synthesis of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has shown significant results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening, suggesting potential therapeutic applications (Zablotskaya et al., 2013).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized and evaluated for nematocidal activities, indicating the potential of these compounds in agricultural applications (Liu et al., 2022).

Adenosine Receptor Antagonism

  • Thiazole and thiadiazole analogues have been developed as a novel class of adenosine receptor antagonists, expanding the understanding of receptor-ligand interactions and potential therapeutic uses (Muijlwijk-Koezen et al., 2001).

Antioxidant Properties

  • Research on the synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and their antioxidant properties highlights the potential of these compounds in oxidative stress-related therapeutic applications (Al-Haidari & Al-Tamimi, 2021).

properties

IUPAC Name

3,5-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2S2/c21-14-8-13(9-15(22)10-14)18(28)23-19-24-25-20(30-19)29-11-17(27)26-7-3-5-12-4-1-2-6-16(12)26/h1-2,4,6,8-10H,3,5,7,11H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVOEKRJCLJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.